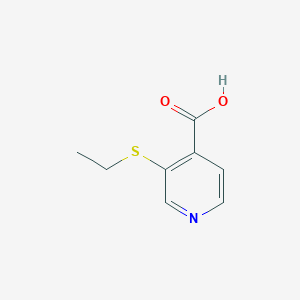

3-(Ethylsulfanyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-ethylsulfanylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHHSXPBAKLWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192021-94-5 | |

| Record name | 3-(ETHYLSULFANYL)PYRIDINE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Halopyridine Carboxylic Acid Derivatives

A common and effective method involves nucleophilic substitution of a halogenated pyridine-4-carboxylic acid precursor with ethanethiol under basic conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-chloropyridine-3-carboxylic acid or 4-bromopyridine-3-carboxylic acid | Starting material with halogen at position 4 |

| 2 | Ethanethiol (C2H5SH), Base (e.g., potassium carbonate, K2CO3) | Thiol acts as nucleophile, base deprotonates thiol to thiolate anion |

| 3 | Polar aprotic solvent (e.g., dimethylformamide, DMF) | Solvent facilitates nucleophilic substitution |

| 4 | Reflux temperature (80–120 °C) | Promotes substitution reaction |

| 5 | Workup and purification | Isolation of 3-(ethylsulfanyl)pyridine-4-carboxylic acid |

This method typically yields the desired product in moderate to good yields (>70%) depending on reaction time and temperature control. The base is essential to generate the reactive thiolate nucleophile, and the choice of solvent influences reaction rate and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-coupling reactions provide an alternative approach for introducing the ethylsulfanyl group onto the pyridine ring.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Halogenated pyridine-4-carboxylic acid (e.g., 4-bromopyridine-3-carboxylic acid) | Electrophilic coupling partner |

| 2 | Ethanethiol or ethylsulfanyl source | Nucleophilic coupling partner |

| 3 | Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4) or Cu(I) salts (e.g., CuI) | Catalyzes C–S bond formation |

| 4 | Ligands such as phosphines or diamines | Enhance catalyst activity and selectivity |

| 5 | Base (e.g., K2CO3, Cs2CO3) and solvent (e.g., DMF, toluene) | Reaction medium and deprotonation |

| 6 | Elevated temperature (80–130 °C) | Facilitates coupling |

These catalytic methods offer higher selectivity and can be optimized for scale-up. They also allow for milder conditions and better functional group tolerance compared to direct nucleophilic substitution.

Esterification and Hydrolysis Routes

In some synthetic strategies, ester derivatives of pyridine carboxylic acids are prepared first to facilitate substitution and then hydrolyzed to the free acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyridine-4-carboxylic acid ester (e.g., methyl or ethyl ester) | More reactive intermediate |

| 2 | Introduction of ethylsulfanyl group via nucleophilic substitution or coupling | Functionalization step |

| 3 | Hydrolysis under acidic or basic conditions | Converts ester to carboxylic acid |

| 4 | Purification | Isolation of target acid |

This approach can improve solubility and reaction kinetics during substitution steps.

Key parameters influencing the synthesis include:

- Base strength and type: Potassium carbonate is commonly used for thiolate generation; stronger bases can increase side reactions.

- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and solubility of reagents.

- Temperature: Elevated temperatures (80–130 °C) are necessary to overcome activation energy barriers but must be controlled to minimize decomposition.

- Catalyst and ligand selection: For cross-coupling, Pd or Cu catalysts with appropriate ligands improve yields and selectivity.

- Reaction time: Typically ranges from several hours to overnight, depending on scale and conditions.

To confirm the successful preparation and purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR: signals for ethylsulfanyl group (SCH2CH3) at δ ~2.5–3.5 ppm; carboxylic acid proton at δ ~12–14 ppm |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity and molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 198 |

| Elemental Analysis (CHNS) | Stoichiometric verification | Carbon, hydrogen, nitrogen, sulfur content consistent with C8H9NO2S |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) and C–S stretch |

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-halopyridine-3-carboxylic acid | Ethanethiol, K2CO3 | DMF, reflux 80–120 °C | >70% | Simple, direct | Requires halogenated precursor, possible side reactions |

| Pd/Cu-catalyzed cross-coupling | 4-halopyridine-3-carboxylic acid | Ethanethiol, Pd or Cu catalyst, ligands | DMF/toluene, 80–130 °C | 75–85% | High selectivity, milder conditions | Catalyst cost, ligand optimization needed |

| Esterification-hydrolysis | Pyridine-4-carboxylic acid ester | Ethanethiol, base | Various solvents, reflux | Moderate | Improved intermediate reactivity | Additional steps, longer process |

- The nucleophilic substitution approach is widely used due to its straightforwardness but may require careful control to avoid polysubstitution or decomposition.

- Transition metal-catalyzed methods are increasingly favored in research and industrial settings for their efficiency and scalability.

- Optimization of reaction parameters such as solvent, temperature, and catalyst loading can significantly improve yields and purity.

- The positional isomer 3-(ethylsulfanyl)pyridine-2-carboxylic acid has been more extensively studied; however, methods are adaptable for the 4-carboxylic acid isomer.

- Analytical confirmation through orthogonal techniques ensures structural integrity and suitability for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁N₁O₂S

- Molecular Weight : 183.25 g/mol

- Structural Features : The compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group, which can influence its reactivity and interaction with biological targets .

Medicinal Chemistry

This compound is being explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Initial studies suggest it could interact with proteins through binding at active sites, potentially blocking substrate access .

- Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways and cellular responses. This property is crucial for developing therapeutics targeting specific diseases .

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Building Block : Its unique structure makes it a versatile building block for synthesizing more complex organic molecules, particularly in the creation of heterocyclic compounds .

- Synthetic Routes : Several synthetic methods have been developed to produce this compound, including nucleophilic substitution reactions where the ethylsulfanyl group can be replaced by other functional groups under appropriate conditions .

Biological Research

The compound's interactions with biological macromolecules make it a subject of interest in biological studies:

- Binding Studies : Research is ongoing to evaluate its binding affinities to various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses .

- Pharmacological Investigations : Compounds containing the pyridine ring are often investigated for their pharmacological activities, including anti-inflammatory and antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pyridine-4-carboxylic acid largely depends on its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyridine-4-carboxylic acid derivatives with varying substituents at the 3-position exhibit distinct properties based on their functional groups. Key analogues include:

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(Ethylsulfanyl)pyridine-4-carboxylic acid | Ethylsulfanyl (-S-CH₂CH₃) | C₈H₉NO₂S | 183.22 | Thioether group enhances lipophilicity |

| 3-(Trifluoromethyl)pyridine-4-carboxylic acid | Trifluoromethyl (-CF₃) | C₇H₄F₃NO₂ | 191.11 | Electron-withdrawing CF₃ increases acidity |

| 3-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid | 1H-Pyrazol-1-yl | C₉H₇N₃O₂ | 189.17 | N-heterocycle improves solubility |

| 3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid | (4-Methylthiophen-2-yl)methylamino | C₁₂H₁₂N₂O₂S | 264.30 | Bulky substituent with potential H-bonding |

Physicochemical Properties

- Lipophilicity : The ethylsulfanyl group increases lipophilicity (logP ~1.5–2.0 estimated) compared to the trifluoromethyl analogue (logP ~1.0–1.5) due to sulfur’s polarizability and alkyl chain flexibility .

- Acidity : The carboxylic acid pKa is influenced by substituents. The -CF₃ group (pKa ~2.5–3.0) lowers the pKa compared to ethylsulfanyl (pKa ~3.5–4.0) due to electron withdrawal .

- Solubility : The pyrazolyl derivative (C₉H₇N₃O₂) exhibits higher aqueous solubility than the ethylsulfanyl analogue due to hydrogen-bonding capacity of the pyrazole ring .

Biological Activity

3-(Ethylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. The presence of sulfur in the ethylsulfanyl moiety can influence its chemical reactivity and biological properties, making it a versatile candidate for various applications in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The ethylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction may modulate various biochemical pathways.

- Binding Affinity : The carboxylic acid group can form hydrogen bonds with amino acid residues, affecting the compound's binding affinity and specificity towards biological targets such as receptors and enzymes.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM .

Case Studies

- Structure-Activity Relationship Studies : A study evaluated various pyridine derivatives for their affinity at human A3 adenosine receptors. It was found that modifications at different positions of the pyridine ring significantly influenced receptor selectivity and potency. For example, a derivative with an ethylsulfanyl group exhibited a Ki value of 20 nM at A3 receptors .

- Synthesis and Evaluation : In another study, researchers synthesized several derivatives of pyridine-4-carboxylic acids and assessed their biological activities. Compounds with similar structural features to this compound were found to possess notable anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Methylsulfanyl)pyridine-4-carboxylic acid | Methylsulfanyl group | Moderate antimicrobial activity |

| 5-Chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid | Chlorine substitution at position 5 | Enhanced reactivity |

| 4-(Ethylsulfanyl)pyridine-3-carboxylic acid | Different positioning of functional groups | Variable receptor affinity |

This table illustrates how variations in the substituents affect the biological properties and potential applications of these compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(ethylsulfanyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can involve multi-component reactions (MCRs) or stepwise functionalization. For example, a five-component reaction using sulfamic acid catalysis (as in ) could be adapted by substituting ethylsulfanyl groups via nucleophilic substitution. Key parameters include:

- Temperature : Room temperature for MCRs to avoid side reactions.

- Catalyst : Sulfamic acid (0.1 mmol) enhances regioselectivity.

- Solvent : Ethanol or methanol for solubility and stability.

Yield optimization requires monitoring via TLC and purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 13C-NMR : To confirm the ethylsulfanyl (-S-C₂H₅) substitution pattern (e.g., δ ~15 ppm for CH₃ and ~35 ppm for CH₂-S) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₈H₉NO₂S: 183.04 g/mol) .

Q. How should researchers address safety concerns during synthesis and handling?

- Methodological Answer :

- Consult Safety Data Sheets (SDS) for pyridine-4-carboxylic acid derivatives (e.g., ).

- Use fume hoods to avoid inhalation of volatile byproducts.

- First-aid measures: Immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Use the Colle-Salvetti correlation-energy formula () to model electron density and local kinetic energy.

- Key parameters:

- Basis Set : B3LYP/6-31G* for geometry optimization.

- Solvent Effects : Include polarizable continuum models (PCM) for aqueous environments.

- Predict HOMO-LUMO gaps to assess reactivity and ligand potential in coordination chemistry .

Q. What structural modifications enhance the bioactivity of pyridine-4-carboxylic acid derivatives, and how does the ethylsulfanyl group compare?

- Methodological Answer :

- Trifluoromethyl vs. Ethylsulfanyl : The -CF₃ group () increases lipophilicity and metabolic stability, while -S-C₂H₅ may improve hydrogen bonding via sulfur’s lone pairs.

- Activity Testing : Use in vitro assays (e.g., enzyme inhibition) with IC₅₀ comparisons. For example, derivatives in show nM-level activity against kinases.

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How do contradictions in spectroscopic data arise for pyridine-4-carboxylic acid derivatives, and how can they be resolved?

- Methodological Answer :

- NMR Shifts : Discrepancies may stem from solvent polarity (DMSO vs. CDCl₃) or tautomerism. For example, shows δ 160–165 ppm for carboxylic carbons in DMSO-d₆.

- Crystallography : Resolve ambiguity via single-crystal X-ray diffraction (as in ) to confirm protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.